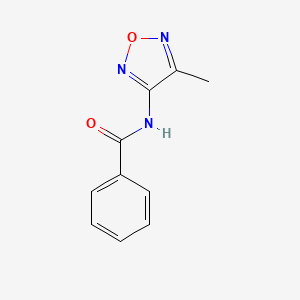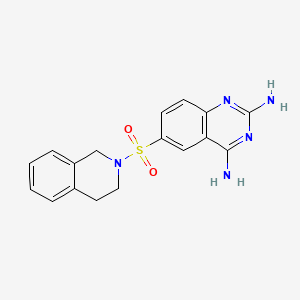![molecular formula C8H13N3OS2 B15216215 N-{5-[2-(Ethylsulfanyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide CAS No. 116457-37-5](/img/structure/B15216215.png)
N-{5-[2-(Ethylsulfanyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(2-(Ethylthio)ethyl)-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(2-(Ethylthio)ethyl)-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 2-amino-1,3,4-thiadiazole with ethylthioethylamine and acetic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile. The product is then purified using recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the thiadiazole ring, potentially leading to the formation of dihydrothiadiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted acetamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-(5-(2-(Ethylthio)ethyl)-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of N-(5-(2-(Ethylthio)ethyl)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. The thiadiazole ring and the ethylthioethyl group play crucial roles in its binding affinity and specificity. Additionally, the compound can interfere with cellular pathways, leading to the inhibition of cell growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
- **N-(2-(Ethylthio)ethyl)-1,3,4-thiadiazol-2-yl)acetamide
- **N-(5-(Methylthio)ethyl)-1,3,4-thiadiazol-2-yl)acetamide
- **N-(5-(2-(Propylthio)ethyl)-1,3,4-thiadiazol-2-yl)acetamide
Comparison: N-(5-(2-(Ethylthio)ethyl)-1,3,4-thiadiazol-2-yl)acetamide is unique due to the presence of the ethylthioethyl group, which enhances its biological activity and binding affinity compared to similar compounds. The specific arrangement of atoms in this compound allows for more effective interactions with molecular targets, making it a promising candidate for further research and development.
Eigenschaften
CAS-Nummer |
116457-37-5 |
|---|---|
Molekularformel |
C8H13N3OS2 |
Molekulargewicht |
231.3 g/mol |
IUPAC-Name |
N-[5-(2-ethylsulfanylethyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C8H13N3OS2/c1-3-13-5-4-7-10-11-8(14-7)9-6(2)12/h3-5H2,1-2H3,(H,9,11,12) |
InChI-Schlüssel |
LTASPUFPSUEUKF-UHFFFAOYSA-N |
Kanonische SMILES |
CCSCCC1=NN=C(S1)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


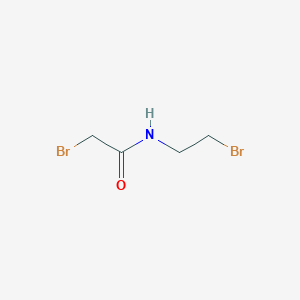
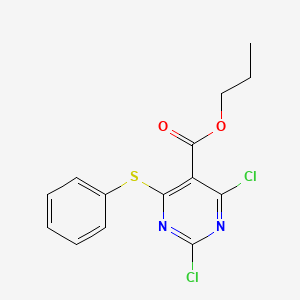
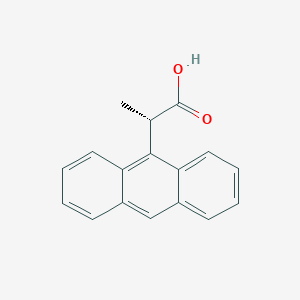
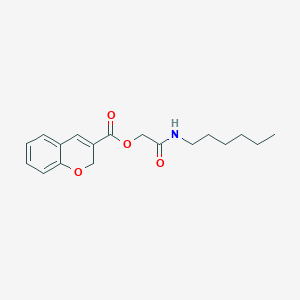
![6-Bromo-7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B15216159.png)
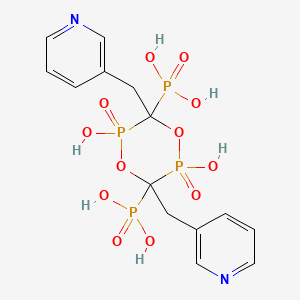
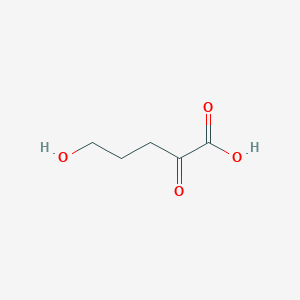
![9-Amino-N-[2-(dimethylamino)ethyl]-2-nitroacridine-4-carboxamide](/img/structure/B15216193.png)
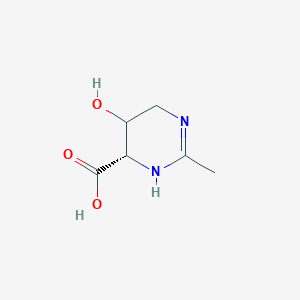
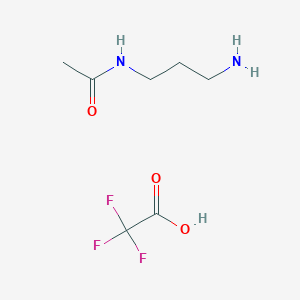
![7-Chloro-2,3,4,5-tetrahydrobenzo[b]oxepin-5-ol](/img/structure/B15216208.png)
